

Step-by-step synthesis of bempedoic acid from Diethyl pentadecanedioate

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Compound of Interest		
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Application Notes and Protocols for the Synthesis of Bempedoic Acid

Topic: Step-by-Step Synthesis of Bempedoic Acid Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid) is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. It is a prodrug activated in the liver to its active form, bempedoyl-CoA, which inhibits cholesterol synthesis.[1] [2] This document provides a detailed overview of the established synthetic routes for bempedoic acid.

It is important to note that a direct synthesis of bempedoic acid starting from **diethyl pentadecanedioate** is not described in the scientific literature. The structure of bempedoic acid, with its characteristic gem-dimethyl groups at the 2 and 14 positions and a hydroxyl group at the 8-position, necessitates a synthetic strategy that constructs this specific carbon skeleton. The most common and scalable syntheses start from smaller, functionalized building blocks. This document will detail a widely referenced synthetic pathway.

I. Overview of the Synthetic Pathway



The synthesis of bempedoic acid is a multi-step process that typically involves the construction of a C15 backbone, followed by the introduction of a central ketone and subsequent reduction to the final hydroxyl group. A common approach involves the dimerization of a C7 fragment derived from ethyl isobutyrate and 1,5-dibromopentane.[3][4] An alternative, TosMIC-free synthesis has also been developed starting from 1,5-pentanediol.[5][6]

Key Stages of a Common Synthetic Route:

- Synthesis of the C7 Building Block: Alkylation of ethyl isobutyrate with 1,5-dibromopentane to form ethyl 7-bromo-2,2-dimethylheptanoate.
- Dimerization and Ketone Formation: Dimerization of the C7 building block using a ketone surrogate, such as tosylmethyl isocyanide (TosMIC), to form the diethyl ester of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid.[3][7]
- Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid.
- Reduction: Reduction of the central ketone to a hydroxyl group to yield bempedoic acid.[8]

II. Experimental Protocols

The following protocols are based on procedures described in the literature.[3][4][7]

Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate

This step involves the alkylation of ethyl isobutyrate with 1,5-dibromopentane.

- Materials:
 - Ethyl isobutyrate
 - 1,5-dibromopentane
 - Lithium diisopropylamide (LDA)
 - Tetrahydrofuran (THF), anhydrous
 - N,N'-Dimethylpropyleneurea (DMPU)



Protocol:

- In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isobutyrate in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C.
- Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
- Add DMPU to the reaction mixture.
- Slowly add 1,5-dibromopentane to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield ethyl 7bromo-2,2-dimethylheptanoate.

Step 2: Synthesis of Diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate

This step involves the dimerization of the C7 bromide and formation of the central ketone using TosMIC.

- Materials:
 - Ethyl 7-bromo-2,2-dimethylheptanoate
 - Tosylmethyl isocyanide (TosMIC)



- Sodium hydride (NaH)
- Tetrabutylammonium iodide (TBAI)
- Dimethyl sulfoxide (DMSO), anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Dichloromethane (CH₂Cl₂)

Protocol:

- To a solution of ethyl 7-bromo-2,2-dimethylheptanoate, TBAI, and TosMIC in anhydrous DMSO, add sodium hydride portion-wise under an inert atmosphere.[3]
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- The crude product is diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.
 [3]
- This intermediate is used in the next step without further purification.
- Dissolve the crude intermediate in dichloromethane and add a concentrated aqueous solution of HCI.[3]
- Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of the isonitrile and removal of the tosyl group.[3]
- Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography to obtain diethyl 8-oxo-2,2,14,14tetramethylpentadecanedioate.

Step 3: Synthesis of 8-oxo-2,2,14,14-tetramethylpentadecanedioic Acid

This step is a standard ester hydrolysis (saponification).



Materials:

- Diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water

Protocol:

- Dissolve the diethyl ester in a mixture of ethanol and water.
- Add a solution of KOH or NaOH and heat the mixture to reflux.[3]
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.
- Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of 1-2, which will
 precipitate the dicarboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield
 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid.[4]

Step 4: Synthesis of Bempedoic Acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid)

The final step is the reduction of the ketone to the secondary alcohol.

- Materials:
 - 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid
 - Sodium borohydride (NaBH₄)



- o Methanol (MeOH) or another suitable solvent
- Protocol:
 - Dissolve the keto-diacid in methanol and cool the solution in an ice bath.
 - Slowly add sodium borohydride in small portions.[8]
 - Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
 - Monitor the reaction by TLC or LC-MS.
 - Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acidic solution (e.g., dilute HCl).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude bempedoic acid can be purified by crystallization or column chromatography to yield the final product.[7]

III. Data Presentation

The following table summarizes typical yields and conditions for the synthesis of bempedoic acid. Note that yields can vary based on reaction scale and purification methods.



Step	Reaction	Key Reagents	Solvent	Temperatu re	Typical Yield	Reference
1	Alkylation	Ethyl isobutyrate , 1,5- dibromope ntane, LDA	THF	-78 °C to RT	~80% (over 2 steps including Finkelstein reaction)	[8]
2	Dimerizatio n & Ketone Formation	TosMIC, NaH, TBAI, HCI	DMSO, CH ₂ Cl ₂	Room Temperatur e	High Yield	[3][7]
3	Saponificat ion	KOH or NaOH	EtOH/H ₂ O	Reflux	~79%	[4]
4	Reduction	NaBH ₄	Methanol	0 °C to RT	~60%	[4]

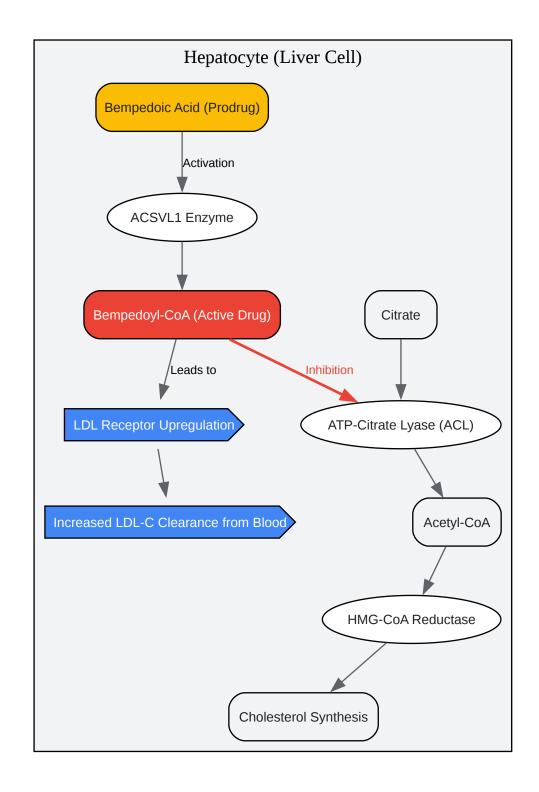
IV. Visualizations

Diagram 1: Overall Synthetic Workflow for Bempedoic Acid









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